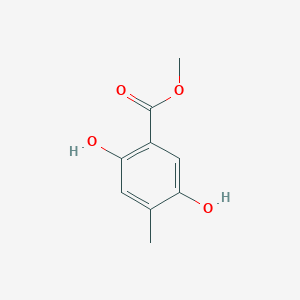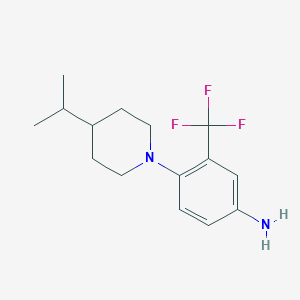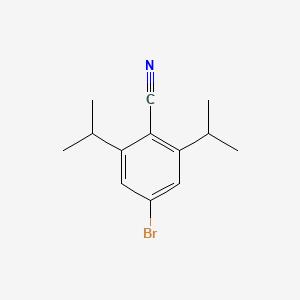
4-Bromo-2,6-diisopropylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-diisopropylbenzonitrile: is an organic compound with the molecular formula C13H16BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two isopropyl groups at the 2- and 6-positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diisopropylbenzonitrile typically involves the bromination of 2,6-diisopropylbenzonitrile. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylbenzonitrile in a suitable solvent, such as methanol, under controlled temperature conditions. The reaction mixture is then stirred and cooled to precipitate the product, which is filtered and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same bromination reaction but may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-diisopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-diisopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-diisopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with fluorine atoms instead of isopropyl groups.
4-Bromo-2,6-dimethylbenzonitrile: Similar structure but with methyl groups instead of isopropyl groups.
4-Bromo-2,6-diethylbenzonitrile: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
4-Bromo-2,6-diisopropylbenzonitrile is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds where steric hindrance plays a crucial role in determining the outcome of chemical reactions.
Eigenschaften
Molekularformel |
C13H16BrN |
|---|---|
Molekulargewicht |
266.18 g/mol |
IUPAC-Name |
4-bromo-2,6-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H16BrN/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)7-15/h5-6,8-9H,1-4H3 |
InChI-Schlüssel |
YPULLLUAICWTFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1C#N)C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


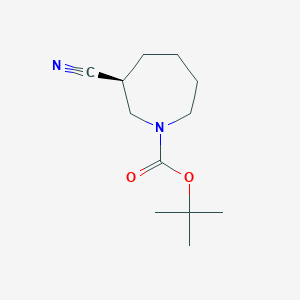
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
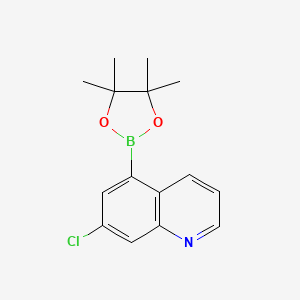

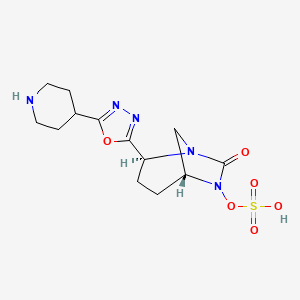
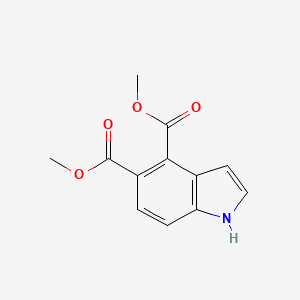
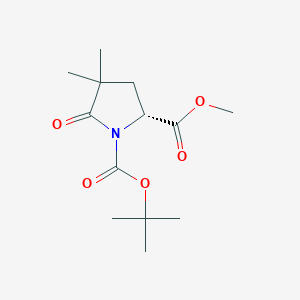
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
